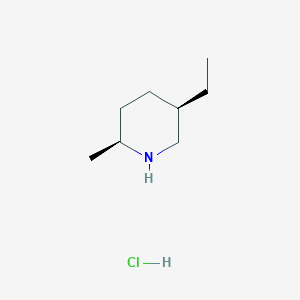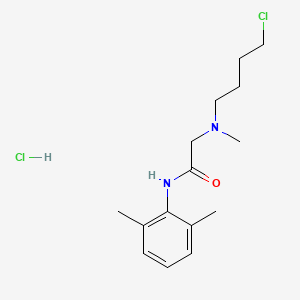
((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate: is a chemical compound that belongs to the class of oxathiolane derivatives. This compound features a benzoate ester linked to a methoxy-substituted oxathiolane ring. The presence of the oxathiolane ring, which contains both oxygen and sulfur atoms, imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate typically involves the reaction of a suitable benzoic acid derivative with a methoxy-substituted oxathiolane. One common method is the esterification reaction, where benzoic acid is reacted with ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the oxathiolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms involving sulfur-containing substrates. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its unique structure may impart desirable pharmacokinetic properties to drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate involves its interaction with specific molecular targets. The oxathiolane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl acetate
- ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl propionate
- ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl butyrate
Comparison: Compared to its analogs, ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate has a unique benzoate ester group, which can influence its reactivity and stability. The presence of the benzoate group may enhance its interaction with aromatic receptors or enzymes, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C12H14O4S |
|---|---|
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
[(2S)-5-methoxy-1,3-oxathiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C12H14O4S/c1-14-10-8-17-11(16-10)7-15-12(13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10?,11-/m0/s1 |
Clé InChI |
SMKDHPIQHWRJFP-DTIOYNMSSA-N |
SMILES isomérique |
COC1CS[C@H](O1)COC(=O)C2=CC=CC=C2 |
SMILES canonique |
COC1CSC(O1)COC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)



![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)


![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)
